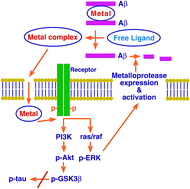Metallo-complex activation of neuroprotective signalling pathways as a therapeutic treatment for Alzheimer’s disease
Molecular BioSystems Pub Date: 2008-12-12 DOI: 10.1039/B816577G
Abstract
Alzheimer’s disease is the most common neurodegenerative disease of the elderly and although some

Recommended Literature
- [1] Dehydrogenative coupling of 4-substituted pyridines mediated by a zirconium(ii) synthon: reaction pathways and dead ends†
- [2] Enantiotropic inconstancy, crystalline solid solutions and co-crystal in the salicylic acid–anthranilic acid system†
- [3] Preparation of a stable superhydrophobic boat for efficient separation and removal of oil from water
- [4] 1,10-Phenanthroline: a versatile ligand
- [5] Mechanistic study of nickel-catalyzed intramolecular [4 + 2] cycloaddition of cyclobutanone with allene: origin of selectivity and ligand effect†
- [6] Hemin-doped metal–organic frameworks based nanozyme electrochemical sensor with high stability and sensitivity for dopamine detection†
- [7] Contents list
- [8] Electroless nickel coated nano-clay for electrolytic removal of Hg(ii) ions
- [9] Adsorption and dissociation of O2 on MoO2(11) surfaces: a DFT study
- [10] Biophysical characterisation, antitumor activity and MOF encapsulation of a half-sandwich ruthenium(ii) mitoxantronato system†









